

Fanregratinib's Structure-Activity Relationship: A Deep Dive into FGFR Inhibition

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Compound of Interest		
Compound Name:	Fanregratinib	
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SHANGHAI, China – December 7, 2025 – This technical whitepaper provides an in-depth analysis of the structure-activity relationship (SAR) of **Fanregratinib** (HMPL-453), a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the compound's medicinal chemistry optimization, mechanism of action, and the experimental methodologies used in its characterization.

Fanregratinib is a novel, orally available small molecule that has demonstrated significant antitumor activity in preclinical models and is currently under clinical investigation for the treatment of advanced solid tumors harboring FGFR alterations. Understanding the intricate relationship between its chemical structure and biological activity is paramount for the development of next-generation FGFR inhibitors and for optimizing its clinical application.

Core Structure and Potency

Fanregratinib's core scaffold, a substituted pyrimidine, has been extensively modified to achieve high potency and selectivity for the FGFR kinase family. The key structural features contributing to its activity have been elucidated through systematic medicinal chemistry efforts, as detailed in the patent literature (WO2014139465A1).

Kinase Inhibition Profile



Fanregratinib exhibits low nanomolar potency against FGFR1, 2, and 3, with significantly less activity against FGFR4 and a panel of other kinases, highlighting its selectivity. This selectivity is crucial for minimizing off-target effects and improving the therapeutic index.

Kinase Target	HMPL-453 IC50 (nM)	
FGFR1	6	
FGFR2	4	
FGFR3	6	
FGFR4	425	
Data sourced from preclinical studies.		

Cellular Activity

The potent enzymatic inhibition translates to effective suppression of FGFR signaling in cellular contexts, leading to the inhibition of proliferation in cancer cell lines with FGFR alterations.

Cell Line	FGFR Alteration	HMPL-453 GI50 (nM)
SNU-16	FGFR2 amplification	5
NCI-H1581	FGFR1 amplification	3
RT112/84	FGFR3 fusion	105
KATO-III	FGFR2 amplification	11
AN3CA	No FGFR alteration	>1500
Data sourced from preclinical studies.		

Mechanism of Action: Modulating the FGFR Signaling Cascade

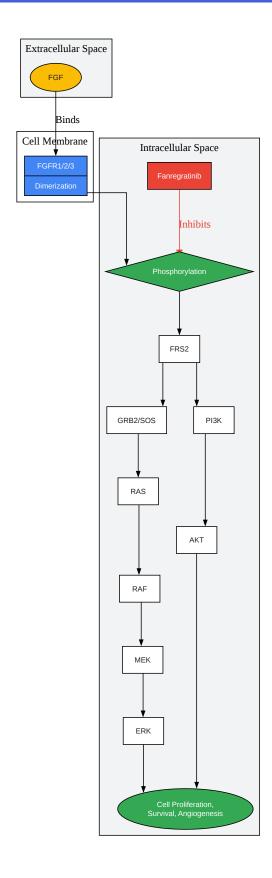






Fanregratinib exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of the FGFR kinase domain. This inhibition prevents the phosphorylation of FGFR and the subsequent activation of downstream signaling pathways critical for cell proliferation, survival, and angiogenesis. The primary pathways attenuated by **Fanregratinib** include the RAS-RAF-MEK-ERK and PI3K-AKT pathways.





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Figure 1: Fanregratinib's Inhibition of the FGFR Signaling Pathway



Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of **Fanregratinib**.

In Vitro Kinase Inhibition Assay (LanthaScreen™)

The inhibitory activity of **Fanregratinib** against FGFR kinases was determined using the LanthaScreen™ Eu Kinase Binding Assay.

- Reagent Preparation: A 3X assay solution was prepared containing the kinase, Eu-labeled anti-tag antibody, and the Alexa Fluor™ 647-labeled tracer in a kinase buffer.
- Compound Dilution: Fanregratinib and reference compounds were serially diluted in DMSO and then further diluted in the kinase buffer.
- Assay Procedure: In a 384-well plate, the compound dilutions were mixed with the 3X assay solution. The reaction was incubated at room temperature for 60 minutes.
- Data Acquisition: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) was measured on a suitable plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm and 665 nm.
- Data Analysis: The emission ratio of 665 nm to 615 nm was calculated. IC50 values were determined by fitting the dose-response curves using a four-parameter logistic model.



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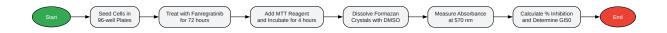
Figure 2: In Vitro Kinase Inhibition Assay Workflow

Cell Proliferation Assay (MTT)



The anti-proliferative activity of **Fanregratinib** was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

- Cell Seeding: Cancer cell lines were seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: Cells were treated with serial dilutions of Fanregratinib or vehicle control (DMSO) for 72 hours.
- MTT Addition: MTT reagent was added to each well and incubated for 4 hours to allow for the formation of formazan crystals by viable cells.
- Solubilization: The culture medium was removed, and DMSO was added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
- Data Analysis: The percentage of cell growth inhibition was calculated relative to the vehicle-treated control. GI50 values were determined from the dose-response curves.



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Figure 3: Cell Proliferation (MTT) Assay Workflow

Conclusion

The structure-activity relationship studies of **Fanregratinib** have culminated in a highly potent and selective FGFR1/2/3 inhibitor with promising anti-tumor activity. The detailed understanding of its SAR and mechanism of action provides a solid foundation for its ongoing clinical development and for the design of future targeted therapies for cancers with aberrant FGFR signaling. This whitepaper serves as a valuable technical resource for the scientific community engaged in oncology drug discovery and development.







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